molecular formula C20H18N4O3S B2569057 (E)-1-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one CAS No. 681159-43-3

(E)-1-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one

Cat. No.: B2569057
CAS No.: 681159-43-3
M. Wt: 394.45
InChI Key: KWQGWILGEPHDCO-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-1-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one is an organic compound that features a complex structure combining a benzo[d]thiazole moiety, a piperazine ring, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one typically involves a multi-step process:

    Formation of the Benzo[d]thiazole Moiety: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde.

    Piperazine Derivatization: The benzo[d]thiazole is then reacted with piperazine under appropriate conditions to form the intermediate.

    Knoevenagel Condensation: The final step involves a Knoevenagel condensation reaction between the piperazine derivative and 3-nitrobenzaldehyde in the presence of a base such as piperidine, yielding the desired product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d]thiazole moiety.

    Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides under basic conditions.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: The primary product is the corresponding amine.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis.

    Material Science: Its structural properties make it a candidate for organic electronic materials.

Biology and Medicine

    Antimicrobial Activity: Studies suggest it may possess antimicrobial properties.

Industry

    Dye and Pigment Production: The compound’s chromophoric groups make it useful in the synthesis of dyes and pigments.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The benzo[d]thiazole moiety is known to interact with various biological pathways, potentially inhibiting enzyme activity or modulating receptor function. The nitrophenyl group can enhance binding affinity through electronic effects.

Comparison with Similar Compounds

Similar Compounds

    (E)-1-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one: Similar structure but with a different position of the nitro group.

    (E)-1-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)-3-(2-nitrophenyl)prop-2-en-1-one: Another positional isomer.

Uniqueness

This detailed overview should provide a comprehensive understanding of (E)-1-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

(E)-1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(3-nitrophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3S/c25-19(9-8-15-4-3-5-16(14-15)24(26)27)22-10-12-23(13-11-22)20-21-17-6-1-2-7-18(17)28-20/h1-9,14H,10-13H2/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWQGWILGEPHDCO-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=CC=CC=C3S2)C(=O)C=CC4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=NC3=CC=CC=C3S2)C(=O)/C=C/C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.